Tert-butyl 2-(fluorosulfonyl)acetate
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Overview
Description
Tert-butyl 2-(fluorosulfonyl)acetate: is an organic compound with the molecular formula C6H11FO4S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the methyl group is replaced by a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(fluorosulfonyl)acetate typically involves the reaction of tert-butyl acetate with a fluorosulfonylating agent. One common method is the reaction of tert-butyl acetate with fluorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(fluorosulfonyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(fluorosulfonyl)acetate is used as a building block in organic synthesis. It can be used to introduce the fluorosulfonyl group into various molecules, which can alter their chemical and physical properties.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. The fluorosulfonyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(fluorosulfonyl)acetate depends on its specific application. In general, the fluorosulfonyl group can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The tert-butyl group can provide steric hindrance, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the fluorosulfonyl group.
Ethyl 2-(fluorosulfonyl)acetate: Similar but with an ethyl group instead of a tert-butyl group.
Methyl 2-(fluorosulfonyl)acetate: Similar but with a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-(fluorosulfonyl)acetate is unique due to the presence of both the tert-butyl and fluorosulfonyl groups. The tert-butyl group provides steric hindrance, while the fluorosulfonyl group introduces unique electronic properties. This combination of features makes this compound a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-fluorosulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIRBXVGRAKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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